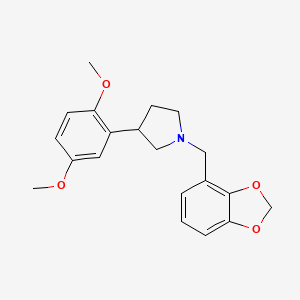
(1H-benzimidazol-2-ylmethyl)(pyridin-3-ylmethyl)(3-thienylmethyl)amine
Beschreibung
The compound "(1H-benzimidazol-2-ylmethyl)(pyridin-3-ylmethyl)(3-thienylmethyl)amine" is a multifaceted molecule, incorporating elements of benzimidazole, pyridine, and thiophene. This configuration suggests a potential for diverse chemical interactions and functionalities, pertinent to various scientific explorations, including luminescence, catalysis, and complex formation with metals.
Synthesis Analysis
The synthesis of related benzimidazole derivatives often involves the reaction of corresponding amines, aldehydes, or nitriles under specific conditions to form complex structures. For example, derivatives similar to the target compound have been synthesized through multi-step reactions involving initial formation of a base structure followed by various substitutions and modifications to introduce the pyridine and thiophene components (Khattar & Mathur, 2013).
Molecular Structure Analysis
Molecular structure analysis of benzimidazole derivatives reveals diverse coordination geometries when complexed with metals, demonstrating their flexibility and adaptability in forming various complex structures. The coordination often involves nitrogen atoms from the benzimidazole groups, with structures ranging from trigonal bipyramidal to square planar geometries (Abdel Ghani & Mansour, 2011).
Chemical Reactions and Properties
Benzimidazole and its derivatives are known for their ability to act as ligands in complexation reactions, particularly with transition metals, leading to the formation of complexes with significant catalytic, optical, and biological properties. These reactions are indicative of the compound's chemical versatility and its potential utility in various fields of chemistry and material science (Yan et al., 2009).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituent groups. These properties are crucial in determining the compound's applicability in different scientific and industrial applications. Studies have shown that modifications to the benzimidazole core can significantly affect these properties, tailoring the compound to specific needs (Boča, Jameson, & Linert, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group compatibility, of "(1H-benzimidazol-2-ylmethyl)(pyridin-3-ylmethyl)(3-thienylmethyl)amine" and its derivatives, are essential for understanding their behavior in chemical syntheses and their interactions in biological systems. These compounds exhibit a wide range of chemical behaviors, from acting as ligands in metal complexation to serving as intermediates in organic synthesis, showcasing their versatility in chemical reactions (Adib et al., 2008).
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-pyridin-3-yl-N-(thiophen-3-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4S/c1-2-6-18-17(5-1)21-19(22-18)13-23(12-16-7-9-24-14-16)11-15-4-3-8-20-10-15/h1-10,14H,11-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLNEJMJUBQTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CC3=CN=CC=C3)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-[(4-chlorophenoxy)acetyl]-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B4534037.png)

![3-[(4-benzoylpiperazin-1-yl)carbonyl]-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4534058.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-2-butenamide](/img/structure/B4534065.png)
![2-(1-{1-[(6-chloro-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B4534070.png)
![N-{2'-[2-(1H-imidazol-1-yl)ethoxy]biphenyl-3-yl}acetamide](/img/structure/B4534082.png)
![2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B4534089.png)

![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4534103.png)
![N-cyclopentyl-2-methoxy-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B4534110.png)
![1-(3-methoxyphenyl)-4-[(2-methyl-1,6-naphthyridin-3-yl)carbonyl]-2-piperazinone](/img/structure/B4534124.png)
![2-isopropyl-N-[3-methyl-4-(pentanoylamino)phenyl]pyrimidine-4-carboxamide](/img/structure/B4534131.png)
![N-[3-(3,4-dimethylphenoxy)propyl]-N,1-dimethylpyrrolidine-3-carboxamide](/img/structure/B4534141.png)
![3-[({[2-(2-methylphenoxy)-3-pyridinyl]methyl}amino)methyl]phenol](/img/structure/B4534153.png)